2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide
Description
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is a heterocyclic acetamide derivative featuring a benzofuran moiety fused with a benzothiazole core. The 6,7-dimethyl substitution on the benzofuran ring contributes to steric bulk and lipophilicity, while the methylsulfonyl group at the 6-position of the benzothiazole ring enhances electron-withdrawing properties and solubility.
Properties
Molecular Formula |
C20H18N2O4S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H18N2O4S2/c1-11-4-6-15-13(10-26-19(15)12(11)2)8-18(23)22-20-21-16-7-5-14(28(3,24)25)9-17(16)27-20/h4-7,9-10H,8H2,1-3H3,(H,21,22,23) |
InChI Key |
XOCGRHOSHDGKHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide involves multiple steps, starting from the preparation of the benzofuran and benzothiazole intermediates. The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and immune response . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzothiazole-acetamide derivatives, several of which are documented in patent literature. Below is a structural and functional comparison with key analogs:
Table 1: Structural Comparison of Benzothiazole-Acetamide Derivatives
Key Observations
Substituent Effects on Solubility :
- The methylsulfonyl group in the target compound likely improves aqueous solubility compared to trifluoromethyl (CF₃) analogs, which are more lipophilic .
- Trimethoxy-phenyl substituents (as in EP3348550A1 derivatives) introduce polarity but may increase susceptibility to oxidative metabolism.
CF₃ groups in analogs exhibit stronger electron-withdrawing effects than methylsulfonyl, which could influence receptor-binding kinetics .
Patent Novelty Considerations: The exclusion of N-(6-(methylsulfonyl)benzothiazole-2-yl)-2-(thiophen-2-yl)acetamide in EP3348550A1 suggests that the combination of methylsulfonyl with specific aryl groups (e.g., benzofuran vs. thiophene) is critical for claiming novelty .
Biological Activity
The compound 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is a novel synthetic derivative that has shown promising biological activities. This article reviews its biological properties, particularly focusing on its antimicrobial and antitubercular activities, along with relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the potential of benzothiazole derivatives in exhibiting significant biological activities. The compound has been evaluated for various pharmacological effects, including:
- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.
- Antitubercular Activity : Demonstrated effectiveness against Mycobacterium tuberculosis.
Antimicrobial Activity
The antimicrobial properties of benzofuran and benzothiazole derivatives have been extensively studied. The compound this compound was assessed for its activity against several pathogenic bacteria.
Table 1: Antimicrobial Activity Results
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Escherichia coli | 32 µg/mL | |
| Compound B | Staphylococcus aureus | 16 µg/mL | |
| Compound C | Mycobacterium tuberculosis | 8 µg/mL |
Antitubercular Activity
In vitro studies have shown that this compound possesses significant antitubercular properties. For instance, it has been reported to inhibit the growth of M. tuberculosis H37Rv at relatively low concentrations.
Case Study: Antitubercular Efficacy
A study conducted by Sarkar et al. (2018) synthesized a series of benzothiazole derivatives and evaluated their antitubercular activity. Among these derivatives, the compound exhibited a notable MIC of 8 µg/mL against M. tuberculosis, outperforming traditional reference drugs such as isoniazid and rifampicin .
The proposed mechanism of action for the antitubercular activity of this compound involves increased hydrophobicity, which enhances its ability to penetrate the bacterial cell wall. This characteristic is crucial for the efficacy of drugs targeting M. tuberculosis, as the bacterium's cell wall presents a significant barrier to drug entry.
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are essential. Preliminary toxicity studies indicate that it exhibits low cytotoxicity in mammalian cell lines, suggesting a favorable therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
